6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with additional functional groups including a difluorophenyl and an ethoxy group. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2,3-difluoroaniline with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which is then cyclized to yield the desired pyridopyrimidine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidines .
Scientific Research Applications
6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity, allowing for better cellular uptake and interaction with molecular targets .
Properties
CAS No. |
917759-84-3 |
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Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-11(20-15(18)21-14)7-6-10(19-13)8-4-3-5-9(16)12(8)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
WDPLTJXVSGBHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=CC=C3)F)F)N |
Origin of Product |
United States |
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